Loganic acid

概要

説明

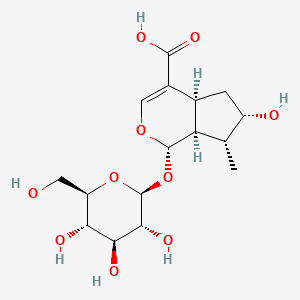

ロガニン酸は、イリドイド配糖体、モノテルペノイドの一種であり、サンシュユ(Cornus mas)やゲンチアナ(Gentiana lutea)などのさまざまな植物に自然に存在します。ロガニン酸は、その多様な生物活性と潜在的な治療応用で知られています。 ロガニン酸の化学式はC16H24O10であり、分子量は376.36 g/molです .

準備方法

合成経路と反応条件: ロガニン酸は、7-デオキシロガニン酸ヒドロキシラーゼ酵素の作用により、7-デオキシロガニン酸から合成されます。 この酵素は、7-デオキシロガニン酸のヒドロキシル化を触媒してロガニン酸を生成します . この反応は、通常、穏やかな条件下、多くの場合、水性環境で行われ、分子状酸素の存在を必要とします。

工業生産方法: ロガニン酸の工業生産には、サンシュユの果実など、天然源からの抽出が含まれます。抽出プロセスには、クロマトグラフィー技術による浸漬、ろ過、精製などの工程が含まれます。 遺伝子組み換え微生物の使用など、バイオテクノロジー技術の進歩も、ロガニン酸の収率と効率を高めるために検討されています .

化学反応の分析

反応の種類: ロガニン酸は、以下を含むさまざまな化学反応を起こします。

酸化: ロガニン酸は、酸化されてロガニンを生成し、これは他の生物活性化合物の前駆体です.

還元: 還元反応により、ロガニン酸を対応するアルコール誘導体に変換できます。

置換: ロガニン酸を含む置換反応により、異なる官能基を持つさまざまな誘導体が生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、分子状酸素やロガネートO-メチルトランスフェラーゼなどの特定の酵素が含まれます.

還元: 水素化ホウ素ナトリウムや触媒的ハイドロジェネーションなどの還元剤を使用できます。

置換: アルキルハライドやアシルクロリドなどの試薬は、通常、塩基性または酸性条件下で使用されます。

主な生成物:

ロガニン: ロガニン酸の酸化によって生成されます.

さまざまなアルコール誘導体: 還元反応によって生成されます。

官能化誘導体: 置換反応によって生成されます。

4. 科学研究アプリケーション

ロガニン酸は、幅広い科学研究用途を持っています。

科学的研究の応用

Antioxidant Properties

Loganic acid exhibits significant antioxidant properties, which have been documented in several studies. It helps to mitigate oxidative stress by enhancing the antioxidant defense system in cells.

- Case Study : A study on diabetic rats showed that this compound improved the antioxidant status in leukocytes, increasing levels of reduced glutathione and activities of key antioxidant enzymes such as catalase and glutathione peroxidase. This led to a reduction in intracellular reactive oxygen species levels, demonstrating its potential in managing oxidative stress-related conditions .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Reduced Glutathione (GSH) | Low | High |

| Catalase Activity | Moderate | Significant Increase |

| Reactive Oxygen Species (ROS) | High | Significantly Reduced |

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation, particularly in models of ulcerative colitis and rheumatoid arthritis.

- Case Study : Research demonstrated that this compound significantly alleviated inflammation and colonic damage in DSS-induced colitis mice. The treatment resulted in decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory bowel diseases .

Osteoprotective Effects

Recent studies have highlighted the osteoprotective effects of this compound, suggesting its role in bone health.

- Case Study : In vitro studies indicated that this compound promotes osteoblast differentiation and mineralization, essential processes for bone formation. In animal models of osteoporosis, this compound treatment resulted in improved bone density and structural integrity .

| Bone Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Bone Density | Low | High |

| Osteoblast Activity | Low | Significant Increase |

Antidiabetic Potential

This compound has been investigated for its antidiabetic properties, showing promise in regulating blood glucose levels and improving metabolic profiles.

- Case Study : In a study involving diabetic rats, this compound administration helped restore balance between oxidative stress and antioxidant defense without significantly affecting blood glucose levels. This suggests that it may be beneficial for managing diabetes-related complications .

Probiotic Modulation

Recent research indicates that this compound can modulate probiotic functions, enhancing the effectiveness of probiotic bacteria.

作用機序

ロガニン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: カタラーゼやグルタチオンペルオキシダーゼなどの抗酸化酵素の活性を高め、酸化ストレスを軽減します.

抗炎症効果: TLR4-NF-κBシグナル伝達経路などのプロ炎症性サイトカインと経路を阻害します.

抗糖尿病性: グルコース代謝を調節し、インスリン感受性を向上させます.

6. 類似の化合物との比較

ロガニン酸は、ロガニンなどの他のイリドイド配糖体と比較されることがよくあります。

ロガニン: ロガニン酸の直接の酸化生成物であり、類似の生物活性を示すことが知られています.

セコロガニン: 構造的特徴と生物学的特性が異なる別のイリドイド配糖体です.

スベルチアマリン: ゲンチアナ種に含まれ、苦味と薬効で知られています.

独自性: ロガニン酸は、その多様な生物活性と、他の重要なイリドイド配糖体の生合成における前駆体としての役割により、独特です。 その抗酸化および抗炎症特性は、研究および治療用途の両方で貴重な化合物となっています .

類似化合物との比較

Loganic acid is often compared with other iridoid glycosides, such as:

Loganin: A direct oxidation product of this compound, known for its similar biological activities.

Secologanin: Another iridoid glycoside with distinct structural features and biological properties.

Swertiamarin: Found in Gentiana species, known for its bitter taste and medicinal properties.

Uniqueness: this compound is unique due to its diverse range of biological activities and its role as a precursor in the biosynthesis of other important iridoid glycosides. Its antioxidant and anti-inflammatory properties make it a valuable compound in both research and therapeutic applications .

生物活性

Loganic acid, an iridoid glycoside derived from Cornus mas L., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, particularly focusing on its antioxidant, anti-inflammatory, and anti-obesity properties.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its glycoside structure, which contributes to its bioactivity. The compound is often isolated using various extraction methods, including ethanol extraction, followed by purification techniques such as chromatography.

Antioxidant Activity

This compound exhibits significant antioxidant properties, particularly in the context of diabetes. A study conducted on diabetic rats demonstrated that this compound administration (20 mg/kg body weight for 14 days) led to:

- Increased levels of reduced glutathione (GSH) : This is a critical antioxidant that protects cells from oxidative stress.

- Enhanced activities of antioxidant enzymes : These include catalase, glutathione peroxidase, and glutathione reductase, which are vital for detoxifying reactive oxygen species (ROS) .

The compound also showed potential in protecting against the formation of advanced glycation end products (AGEs) and reducing malondialdehyde levels, a marker of lipid peroxidation .

Anti-inflammatory Effects

Recent research highlights this compound's role in mitigating inflammation. In an in vivo model of ulcerative colitis induced by dextran sulfate sodium (DSS), this compound was shown to:

- Reduce pro-inflammatory cytokines : Levels of IL-1β, IL-6, TNF-α, and IFN-γ were significantly decreased.

- Inhibit NF-κB signaling : This pathway is crucial in mediating inflammatory responses. This compound's ability to suppress this pathway suggests its therapeutic potential in inflammatory diseases .

Anti-obesity Activity

This compound has been investigated for its effects on obesity. In vitro studies using 3T3-L1 preadipocytes revealed that this compound treatment significantly reduced the expression of adipogenic genes in a dose-dependent manner. Additionally, in vivo studies using ovariectomized (OVX) mice—a model for postmenopausal obesity—demonstrated that this compound administration (10 and 50 mg/kg/day) resulted in:

- Lower body weights and fat percentages compared to the OVX control group.

- Reduced adipocyte size and fatty liver deposition, indicating a protective effect against obesity-related phenotypes .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

- Diabetic Rats Study : this compound was administered to diabetic rats to evaluate its impact on oxidative stress markers. Results indicated significant improvements in antioxidant status without affecting blood glucose levels directly .

- Ulcerative Colitis Model : In DSS-induced colitis mice, this compound treatment led to a marked reduction in inflammation and oxidative stress markers, showcasing its potential as a therapeutic agent for inflammatory bowel diseases .

- Obesity in OVX Mice : this compound effectively mitigated weight gain and fat accumulation in OVX mice over 12 weeks, demonstrating its utility in managing obesity-related complications .

特性

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNGEAWILNVFFD-CDJYTOATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944913 | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-40-9 | |

| Record name | Loganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOGANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。